2-Allyl-2-isopropylmalonic acid
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Overview
Description
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is an organic compound that belongs to the class of carboxylic acids This compound features a unique structure with both allyl and isopropyl groups attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of malonic acid derivatives with allyl and isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Malonic Acid: Malonic acid is first converted to its diethyl ester, which is then deprotonated using a strong base such as sodium ethoxide.
Allylation and Isopropylation: The deprotonated ester is then reacted with allyl bromide and isopropyl bromide to introduce the allyl and isopropyl groups.
Hydrolysis and Decarboxylation: The resulting product is hydrolyzed to yield the free acid, followed by decarboxylation to obtain the final compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The allyl and isopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid Derivatives: Compounds with similar propanedioic acid backbones.
Allyl-Substituted Acids: Compounds with allyl groups attached to carboxylic acids.
Isopropyl-Substituted Acids: Compounds with isopropyl groups attached to carboxylic acids.
Uniqueness
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is unique due to the presence of both allyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-propan-2-yl-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13) |
InChI Key |
MORSFNYILHFXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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